Sialyl Lewis X methyl glycoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

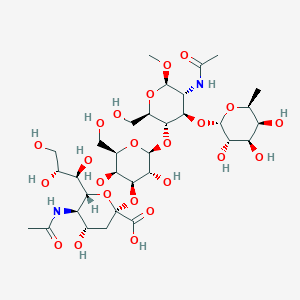

Sialyl Lewis X methyl glycoside is a tetrasaccharide carbohydrate derivative that plays a crucial role in cell-to-cell recognition processes. It is a sialylated and fucosylated tetrasaccharide, often found on the surface of cells, particularly on O-glycans. This compound is known for its involvement in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sialyl Lewis X methyl glycoside typically involves the formation of glycosidic bonds between monosaccharide units. Common methods include:

Michael Reaction: This involves the condensation of 2,3,4,6-Tetraacetyl-α-D-glucopyranosyl chloride with potassium phenoxide, followed by basic hydrolysis.

Chemoenzymatic Strategies: These combine chemical synthesis and enzyme catalysis to produce sialylated glycans and glycoconjugates.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemoenzymatic methods due to their efficiency and scalability. These methods allow for the systematic synthesis of structurally diverse sialosides with various modifications .

化学反応の分析

Types of Reactions

Sialyl Lewis X methyl glycoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the carbohydrate units.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This involves replacing one functional group with another, often to modify the compound’s biological activity

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halides and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include modified sialylated glycans and glycopeptides, which have altered biological activities and properties .

科学的研究の応用

Chemical Applications

Synthesis of Complex Carbohydrates:

sLeX-MG is utilized in synthesizing complex carbohydrates and glycoconjugates. It serves as a building block for creating sialylated oligosaccharides, which are crucial for various biological functions. The compound can be synthesized using chemoenzymatic methods that combine chemical glycosylation with enzymatic synthesis, allowing for the efficient production of structurally diverse sialosides .

Table 1: Common Synthetic Methods for sLeX-MG

| Method | Description |

|---|---|

| Chemoenzymatic Synthesis | Combines enzymatic synthesis with chemical glycosylation to produce complex sialosides. |

| Michael Reaction | Involves the condensation of specific carbohydrate derivatives followed by hydrolysis. |

| Enzymatic Synthesis | Utilizes recombinant enzymes for regio- and stereoselective synthesis of sialosides. |

Biological Applications

Cell Adhesion Studies:

sLeX-MG plays a critical role in studying cell adhesion and migration processes. It interacts with selectins, which are cell adhesion molecules that mediate leukocyte binding to endothelial cells during inflammation. This interaction is vital for understanding immune responses and the mechanisms underlying various diseases .

Case Study: Leukocyte Adhesion Deficiency (LAD)

Research has shown that lower expression levels of sLeX can lead to defects in leukocyte adhesion, contributing to conditions like LAD II. This highlights the importance of sLeX in mediating immune responses and its potential as a therapeutic target.

Medical Applications

Therapeutic Development:

The compound has been explored for its potential in developing diagnostic tools and therapeutic agents for diseases such as cancer, asthma, and inflammatory disorders. Glycomimetics based on sLeX structure have been designed to inhibit selectin-ligand interactions, offering new avenues for treating selectin-mediated diseases .

Table 2: Therapeutic Applications of sLeX-MG

| Disease Type | Application |

|---|---|

| Cancer | Development of agents targeting tumor cell adhesion and metastasis. |

| Inflammatory Disorders | Potential treatment for conditions like asthma and rheumatoid arthritis through selectin inhibition. |

| Cardiovascular Diseases | Use in therapies aimed at preventing thrombosis and tissue rejection during transplants. |

Industrial Applications

Biopharmaceutical Production:

sLeX-MG is also employed in producing glycoproteins and biopharmaceuticals due to its role in enhancing protein stability and functionality. Its incorporation into therapeutic proteins can improve their pharmacokinetics by facilitating better interactions with cellular receptors .

作用機序

Sialyl Lewis X methyl glycoside exerts its effects through interactions with selectins, which are cell adhesion molecules. These interactions facilitate the binding and rolling of leukocytes on endothelial cells, a critical step in the immune response and inflammation. The compound’s molecular targets include L-selectin, E-selectin, and P-selectin, which mediate various physiological processes .

類似化合物との比較

Similar Compounds

Sialyl Lewis A: Another sialylated tetrasaccharide with similar functions but different structural features.

Lewis X: A non-sialylated tetrasaccharide that also interacts with selectins but has different biological roles.

Lewis A: Similar to Lewis X but with distinct structural and functional properties

Uniqueness

Sialyl Lewis X methyl glycoside is unique due to its specific sialylation and fucosylation patterns, which confer distinct biological activities. Its ability to interact with multiple selectins makes it a versatile molecule in various physiological and pathological processes .

生物活性

Sialyl Lewis X (sLeX) methyl glycoside is a fucosylated oligosaccharide that plays a pivotal role in various biological processes, particularly in cell adhesion, inflammation, and cancer metastasis. This article explores the biological activity of sLeX methyl glycoside, focusing on its mechanisms of action, significance in disease contexts, and recent research findings.

Overview of Sialyl Lewis X

Sialyl Lewis X is a tetrasaccharide that serves as a ligand for selectins, a family of cell adhesion molecules. The interaction between sLeX and selectins facilitates the adhesion of leukocytes to endothelial cells, which is crucial for immune response and inflammation. Additionally, elevated levels of sLeX have been associated with tumor metastasis, making it a target for therapeutic intervention in cancer treatment.

-

Cell Adhesion :

- sLeX is integral to the homing of leukocytes to sites of inflammation. It binds to selectins (E-selectin and P-selectin), promoting the rolling and adhesion of leukocytes on the vascular endothelium .

- The presence of sLeX on cancer cells enhances their ability to metastasize by facilitating their attachment to endothelial cells .

-

Inhibition Strategies :

- Research has focused on developing inhibitors that block the interaction between sLeX and selectins. For instance, compounds like 5-thio-L-fucose have been shown to impede the biosynthesis of sLeX, thereby reducing cell adhesion and malignancy in cancer cells .

- Sialyl Lewis X mimetics have been synthesized to act as antagonists to selectins, providing potential therapeutic avenues for treating inflammatory diseases and cancer .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of sLeX:

- Glycoprotein Profiling : A high-dimensional method was developed to profile glycoproteins modified with sLeX. This approach has identified many previously unreported proteins associated with colon cancer, suggesting that sLeX modifications can serve as biomarkers for disease diagnosis .

- Cancer Metastasis : Elevated levels of sLeX in various carcinomas correlate with increased malignancy and poor patient survival rates. This relationship underscores the importance of targeting sLeX in cancer therapy .

- Metabolic Engineering : The application of metabolic engineering strategies using modified sugars has shown promise in disrupting the biosynthesis of sLeX. Such approaches can lead to reduced levels of this oligosaccharide on cell surfaces, thereby diminishing their adhesive properties .

Case Studies

- Colon Cancer :

- Inflammatory Diseases :

Summary Table: Key Findings on Sialyl Lewis X Methyl Glycoside

| Aspect | Details |

|---|---|

| Function | Cell adhesion via selectin binding |

| Role in Cancer | Promotes metastasis; correlates with malignancy |

| Inhibition Strategies | Use of metabolic inhibitors (e.g., 5-thio-L-fucose) and glycomimetics |

| Biomarker Potential | Identified in colon cancer; may aid in diagnosis |

| Therapeutic Applications | Targeting sLeX may help treat inflammatory diseases and cancers |

特性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVDUZXAAXDNBM-NKMYSRQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54N2O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。